molecular formula C15H12N6 B4380351 1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

Cat. No.: B4380351
M. Wt: 276.30 g/mol
InChI Key: IIDICCUKLZJBRN-UHFFFAOYSA-N
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Description

1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthylmethyl group attached to a pyrazole ring, which is further connected to a tetrazole ring. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multi-step organic reactions. One common method starts with the preparation of 1-(1-naphthylmethyl)-1H-pyrazole, which is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.

Scientific Research Applications

1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: In industrial settings, the compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE include:

  • 1-(1-naphthylmethyl)piperazine
  • 1-(1-naphthylmethyl)-1H-pyrazole
  • 1-(1-naphthylmethyl)-1H-tetrazole

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the pyrazole and tetrazole rings in its structure. This unique combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-2-7-15-12(4-1)5-3-6-13(15)9-20-10-14(8-17-20)21-11-16-18-19-21/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDICCUKLZJBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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